molecular formula C3H4FN3O2S B6235349 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 78201-16-8

5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No. B6235349
CAS RN: 78201-16-8
M. Wt: 165.1
InChI Key:
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their superior pharmacological applications and are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .

Safety and Hazards

While triazoles have a broad range of therapeutic applications, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in organocatalysis, agrochemicals, and materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride involves the reaction of 5-methyl-4H-1,2,4-triazole-3-sulfonic acid with thionyl chloride followed by treatment with hydrogen fluoride.", "Starting Materials": [ "5-methyl-4H-1,2,4-triazole-3-sulfonic acid", "Thionyl chloride", "Hydrogen fluoride" ], "Reaction": [ "Step 1: 5-methyl-4H-1,2,4-triazole-3-sulfonic acid is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to reflux for 2 hours.", "Step 4: The solvent is removed under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in anhydrous tetrahydrofuran.", "Step 6: Hydrogen fluoride gas is bubbled through the solution at -78°C for 1 hour.", "Step 7: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.", "Step 8: The solvent is removed under reduced pressure to obtain the final product, 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride." ] }

CAS RN

78201-16-8

Product Name

5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Molecular Formula

C3H4FN3O2S

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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